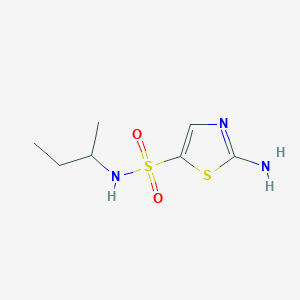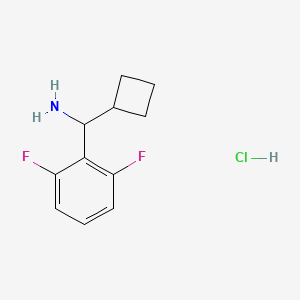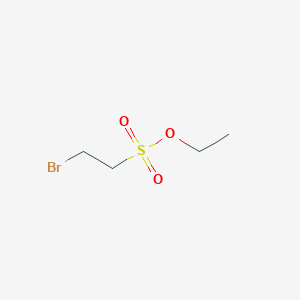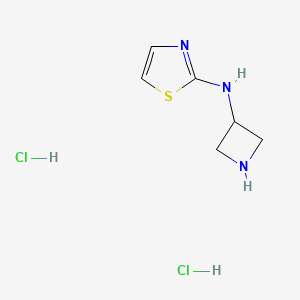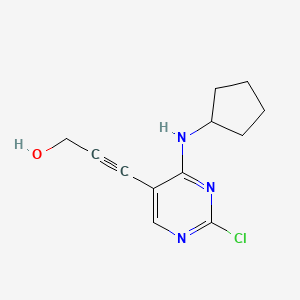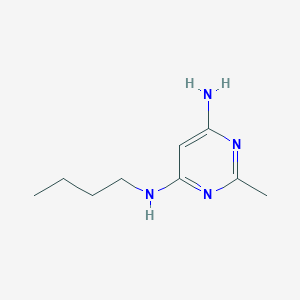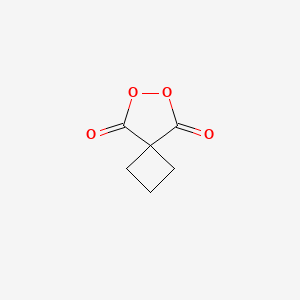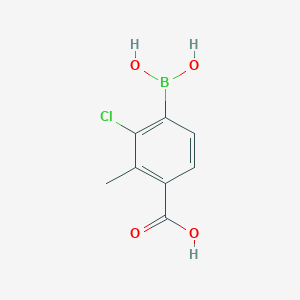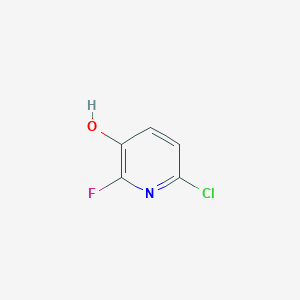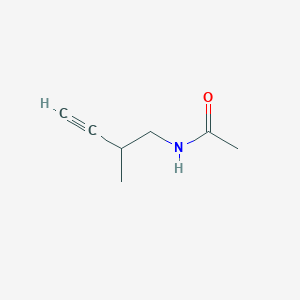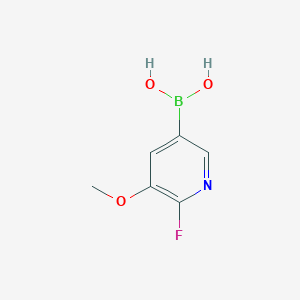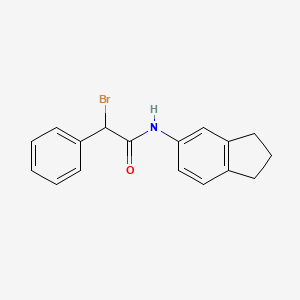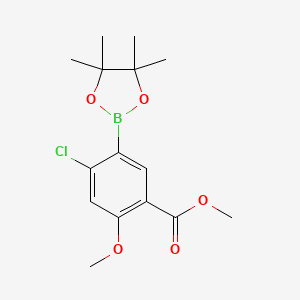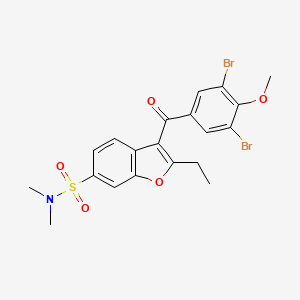
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide
Descripción general
Descripción
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide is a complex organic compound characterized by its bromine, methoxy, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is to start with a substituted benzofuran derivative and introduce the dibromo and methoxy groups through halogenation and methylation reactions, respectively. The sulfonamide group can be introduced through a reaction with sulfonating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atoms can be oxidized to form bromates or other oxidized derivatives.
Reduction: : The compound can be reduced to remove the bromine atoms or other substituents.
Substitution: : The methoxy and sulfonamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Bromates, bromine gas, and other oxidized derivatives.
Reduction: : Dibromobenzofuran derivatives and other reduced forms.
Substitution: : Derivatives with different functional groups replacing the methoxy or sulfonamide groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for further functionalization.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
The compound's potential medicinal applications include its use as a lead compound for drug development. Its sulfonamide group, in particular, is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism by which 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group, for instance, can bind to bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide
3,5-Dibromobenzaldehyde
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its bromine atoms and sulfonamide group contribute to its reactivity and biological activity, distinguishing it from other benzofuran derivatives.
Propiedades
IUPAC Name |
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2NO5S/c1-5-16-18(19(24)11-8-14(21)20(27-4)15(22)9-11)13-7-6-12(10-17(13)28-16)29(25,26)23(2)3/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSGKLJFIIVLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)N(C)C)C(=O)C3=CC(=C(C(=C3)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


